2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
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Description
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15ClN6OS and its molecular weight is 374.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and indole derivatives, have been found to interact with multiple receptors and exhibit diverse biological activities .
Mode of Action
It’s worth noting that similar compounds have been shown to undergo various chemical transformations in the presence of certain ions .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The environment can significantly impact the effectiveness of similar compounds .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent studies.
Chemical Structure
The compound features a triazole core substituted with a pyridine ring and a chloro-methylphenyl group. Its structure is critical for its biological interactions and activities.
Antimicrobial Activity
-
Mechanism of Action :
- The 1,2,4-triazole moiety has been shown to inhibit fungal cytochrome P450 enzymes (CYP51), which are essential for ergosterol biosynthesis in fungi. Unlike traditional azole antifungals that bind covalently to the heme group of CYP51, this compound exhibits a different binding pattern that may enhance selectivity and reduce resistance development .
-
In Vitro Studies :
- Several studies have demonstrated the antimicrobial efficacy of triazole derivatives against various pathogens. For instance, compounds similar to this triazole have shown significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Case Studies :
Anticancer Activity
-
Cell Line Studies :
- The compound was evaluated against the NCI-60 human tumor cell lines panel, which includes various cancer types such as breast, lung, and colon cancers. Preliminary results indicated moderate cytostatic activity, particularly against the MCF7 breast cancer cell line with an inhibition growth percentage (IGP) of 23% at a concentration of 10 µM .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly influenced by their structural features:
- Substituents on the Triazole Ring : Variations in substituents can significantly alter potency and selectivity against pathogens or cancer cells.
- Pyridine and Phenyl Groups : The presence of these groups has been linked to enhanced interaction with biological targets, improving both antimicrobial and anticancer activities .
Summary Table of Biological Activities
Activity Type | Target Organisms/Cancer Types | Mechanism | MIC/IGP Values |
---|---|---|---|
Antimicrobial | S. aureus, E. coli, C. albicans | Inhibition of CYP51; membrane disruption | 0.125 - 8 μg/mL |
Anticancer | MCF7 (breast cancer) | Inhibition of proliferation pathways | IGP = 23% at 10 µM |
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-4-5-12(7-13(10)17)20-14(24)9-25-16-22-21-15(23(16)18)11-3-2-6-19-8-11/h2-8H,9,18H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQQAVUDVRYUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.